4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

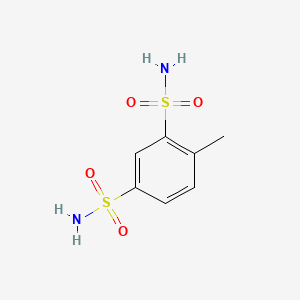

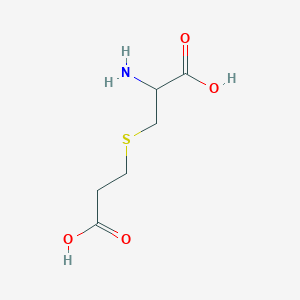

4-ブロモ-2-(2-((4-ブチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 4-プロポキシベンゾアートは、化学式 C29H31BrN2O5 を持つ合成化合物です。これは、カルボヒドラゾンとして知られる有機分子のクラスに属します。この化合物は、そのユニークな構造による興味深い特性を示し、さまざまな科学的用途に関連しています。

2. 製法

合成経路: 4-ブロモ-2-(2-((4-ブチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 4-プロポキシベンゾアートの合成は、いくつかの段階を伴います。この化合物に関する具体的なデータはありませんが、同様のカルボヒドラゾンは、アルデヒドまたはケトンとヒドラジン誘導体の縮合反応によってしばしば合成されます。臭素化ステップは、フェニル環の 4 位に臭素原子を導入します。

工業的製造方法: この化合物の工業規模での製造方法は、反応条件の最適化、スケーラビリティ、および精製プロセスを伴う可能性があります。工業生産の詳細な情報は、機密情報となっています。

3. 化学反応の解析

反応性: 4-ブロモ-2-(2-((4-ブチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 4-プロポキシベンゾアートは、さまざまな化学反応を起こす可能性があります。

酸化: 特定の条件下では酸化を受けやすい場合があります。

置換: 臭素原子は置換反応に関与する可能性があります。

還元: カルボニル基の還元が起こる可能性があります。

臭素化: N-ブロモスクシンイミド (NBS) またはその他の臭素化剤。

ヒドラジン分解: ヒドラジン水和物。

還元: 水素化ホウ素ナトリウム (NaBH4)。

主な生成物: 主な生成物は、特定の反応条件によって異なります。たとえば、ヒドラジン分解により、対応するヒドラジドが生成されます。

準備方法

Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves several steps. While I don’t have specific data for this compound, similar carbohydrazones are often synthesized through condensation reactions between an aldehyde or ketone and a hydrazine derivative. The bromination step introduces the bromine atom at the 4-position of the phenyl ring.

Industrial Production Methods: Industrial-scale production methods for this compound may involve optimization of reaction conditions, scalability, and purification processes. detailed information on industrial production remains proprietary.

化学反応の分析

Reactivity: 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions:

Oxidation: It may be susceptible to oxidation under certain conditions.

Substitution: The bromine atom can participate in substitution reactions.

Reduction: Reduction of the carbonyl group may occur.

Bromination: N-bromosuccinimide (NBS) or other brominating agents.

Hydrazinolysis: Hydrazine hydrate.

Reduction: Sodium borohydride (NaBH).

Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis would yield the corresponding hydrazide.

科学的研究の応用

4-ブロモ-2-(2-((4-ブチルフェノキシ)アセチル)カルボヒドラゾノイル)フェニル 4-プロポキシベンゾアートは、以下のような用途があります。

医薬品化学: 薬剤開発のための足場として機能する可能性があります。

生物学的研究: 研究者は、生物学的標的との相互作用を調べています。

材料科学: そのユニークな構造は、機能性材料の設計に役立つ可能性があります。

作用機序

この化合物の作用機序は、特定の受容体または酵素への結合を伴う可能性があります。その正確な分子標的と経路を解明するには、さらなる研究が必要です。

類似化合物との比較

直接的な類似化合物のリストはありませんが、この化合物を関連するカルボヒドラゾンと比較することが重要です。その特徴を強調することで、その独自性を理解することができます。

私の情報は、特定の時点までの入手可能な知識に基づいていることを忘れないでください。最新の知見については、科学文献を参照することをお勧めします。

特性

CAS番号 |

765275-92-1 |

|---|---|

分子式 |

C29H31BrN2O5 |

分子量 |

567.5 g/mol |

IUPAC名 |

[4-bromo-2-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |

InChI |

InChI=1S/C29H31BrN2O5/c1-3-5-6-21-7-12-26(13-8-21)36-20-28(33)32-31-19-23-18-24(30)11-16-27(23)37-29(34)22-9-14-25(15-10-22)35-17-4-2/h7-16,18-19H,3-6,17,20H2,1-2H3,(H,32,33)/b31-19+ |

InChIキー |

LYACYVDAXYQZEV-ZCTHSVRISA-N |

異性体SMILES |

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC |

正規SMILES |

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)

![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)

![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)

![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)